13-Hydroxy-8,11,13-podocarpatriene-18-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hydroxy-8,11,13-podocarpatriene-18-oic acid is a naturally occurring compound isolated from the bark of Pinus yunnanensis Franch . It belongs to the class of abietane diterpenoids and has a molecular formula of C17H22O3 with a molecular weight of 274.35 g/mol . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid typically involves extraction from natural sources such as the bark of Pinus yunnanensis . The extraction process may include solvent extraction followed by purification using chromatographic techniques like silica gel column chromatography .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods .
Chemical Reactions Analysis
Types of Reactions
13-Hydroxy-8,11,13-podocarpatriene-18-oic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield compounds with fewer oxygen-containing groups .
Scientific Research Applications
13-Hydroxy-8,11,13-podocarpatriene-18-oic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and oxidative stress responses . The specific molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Abietic acid: Another abietane diterpenoid with similar structural features.
Dehydroabietic acid: A related compound with a similar diterpenoid skeleton.
Pimaric acid: A diterpenoid with structural similarities to 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and its isolation from Pinus yunnanensis .
Properties
Molecular Formula |
C17H22O3 |
---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
(1R,4aS,10aR)-7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,19,20)/t14-,16-,17-/m1/s1 |
InChI Key |
DWHTYLMRWXUGJL-DJIMGWMZSA-N |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.